O,O,S-Triethyl thiophosphate

Overview

Description

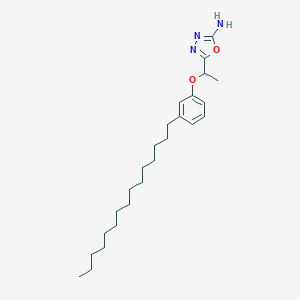

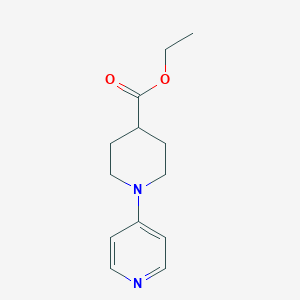

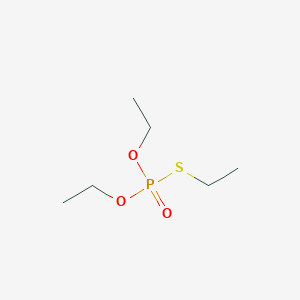

O,O,S-Triethyl thiophosphate (TETP) is an organosulfur compound with a wide range of applications in the field of science and technology. It is a colorless solid that is soluble in organic solvents and has a pungent odor. TETP is widely used in the synthesis of pharmaceuticals and other organic compounds, as well as in the development of new materials and catalysts. It is also used in the manufacture of pesticides, dyes, and other industrial products.

Scientific Research Applications

Crystal Structure Analysis : Tris(2,6-dichlorophenyl)thiophosphate, a compound related to O,O,S-Triethyl thiophosphate, crystallizes in a monoclinic system, revealing a phosphorus atom bound to three oxygen atoms and one sulfur atom in a distorted tetrahedron environment (Yilmaz & Odabaşoǧlu, 1998).

Surface Reactivity and Tribology : Tributyl thiophosphate forms an organic layer on iron surfaces at high temperatures, leading to the formation of iron polyphosphate and sulfate. This involves P-O bond scission (Rossi et al., 2006).

Inhibition and Substrate Activity in Biochemistry : (S)-isoprenoid thiodiphosphates, similar in structure to this compound, can be used as substrates and inhibitors for avian farnesyl diphosphate synthase, with GSPP being a particularly effective inhibitor (Phan & Poulter, 2001).

Organic Synthesis : Thiobenzophenone reacts with trialkyl and triaryl phosphites to produce trialkyl thiophosphate (Ogata, Yamashita, & Mizutani, 1974).

Synthesis of Compounds : The thiophosphate-mercaptophosphonate rearrangement can produce dipole-stabilized carbanions, allowing for the synthesis of a wide range of compounds with high specific activity (Philippitsch & Hammerschmidt, 2011).

Lubricant Additives : Phosphate esters and thiophosphate esters, like this compound, effectively reduce wear and extreme pressure in lubricants, benefiting various iron and steel-based bearing materials (Johnson & Hils, 2013).

Insecticidal Activity : O-substituted aryl-O-methyl-O-propargyl thiophosphates show excellent insecticidal activity against aphids, with some compounds showing nearly 100% activity at very low dosages (Feng, 2002).

Chemical Complexes : Thiophosphate adducts with metal perchlorates are stable and well-defined, containing both PS sulfur-bonded triethyl and hard metal ions (Mikulski et al., 1981).

Optoelectronic Applications : Metal thiophosphates show promising potential for p-type transparent conductors, photovoltaic absorbers, and single visible-light-driven photocatalysts for water splitting (Han & Ebert, 2021).

Environmental Applications : Ultrasonic irradiation effectively decomposes parathion, a thiophosphate, in aqueous solution, reducing its toxic metabolite paraoxon and reducing its environmental impact (Kotronarou, Mills, & Hoffmann, 1992).

properties

IUPAC Name |

1-[ethoxy(ethylsulfanyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3PS/c1-4-8-10(7,9-5-2)11-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXTYUIZRKSYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073253 | |

| Record name | O,O,S-Triethyl thiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1186-09-0 | |

| Record name | Phosphorothioic acid, O,O,S-triethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,O,S-Triethyl phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O,S-Triethyl thiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.